ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a chloro-substituted acetate backbone and a para-substituted aromatic hydrazine group. The compound’s structure features an ethyl ester group, a chlorinated α-carbon, and a hydrazinylidene moiety linked to a 4-propan-2-ylphenyl ring. This configuration confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry, materials science, and drug discovery. Its reactivity and stability are influenced by the electron-donating isopropyl group at the para position, which modulates resonance effects and hydrogen-bonding interactions .
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-18-13(17)12(14)16-15-11-7-5-10(6-8-11)9(2)3/h5-9,15H,4H2,1-3H3/b16-12+ |
InChI Key |
OAJLWJKMNZOECZ-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(C)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazone into an azine or other oxidized products.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate has shown promise in medicinal chemistry as a precursor for synthesizing various bioactive compounds. Its hydrazone structure allows for modifications that can enhance pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that hydrazone derivatives exhibit significant anticancer activity. A study demonstrated that compounds related to this compound could inhibit cancer cell proliferation through apoptosis induction mechanisms .
Agrochemicals
The compound's potential as an agrochemical has been explored, particularly in developing herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for creating new agricultural chemicals that target specific pathways in pests while minimizing environmental impact.
Case Study: Herbicidal Activity
A comparative study on the herbicidal efficacy of various hydrazone derivatives demonstrated that those derived from this compound exhibited superior herbicidal properties against common weeds .
Materials Science
In materials science, the compound has been investigated for its potential application in synthesizing polymers and other materials due to its reactive functional groups.
Case Study: Polymer Synthesis
Research into polymer composites incorporating hydrazone derivatives revealed enhanced mechanical properties and thermal stability. This compound was utilized as a cross-linking agent in polymer matrices, resulting in improved performance characteristics .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Precursor for bioactive compounds | Significant anticancer activity observed |
| Agrochemicals | Development of herbicides and fungicides | Superior efficacy against common weeds |
| Materials Science | Synthesis of polymers and composites | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can undergo hydrolysis to release active hydrazine derivatives that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Several analogs of this compound have been synthesized, differing primarily in substituents on the phenyl ring. Key examples include:
- Electronic Effects : Electron-donating groups (e.g., -OCH₃ in ) increase resonance stabilization of the hydrazone moiety, whereas electron-withdrawing groups (e.g., -Cl in ) enhance electrophilicity at the α-carbon, influencing reactivity in cyclization or nucleophilic substitution reactions .
Physicochemical Properties
- Melting Points: The methoxy derivative has a higher melting point (94°C) than analogs with non-polar substituents, likely due to enhanced intermolecular hydrogen bonding .
- Hydrogen Bonding : Crystallographic studies (e.g., ) reveal that substituents like -OCH₃ or -CH₃ influence hydrogen-bonding networks, affecting crystal packing and stability.
Biological Activity
Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate, also known by its CAS number 473927-63-8, is a compound with significant biological activity and diverse applications in pharmaceutical and chemical research. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C11H13ClN2O3 |
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 473927-63-8 |
| SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)C)Cl |
The biological activity of this compound is primarily attributed to its hydrazone functional group, which plays a crucial role in its reactivity and interaction with biological targets. This compound exhibits:
- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antibacterial properties against various strains, including resistant bacteria. The hydrazone linkage enhances the compound's ability to penetrate bacterial membranes, leading to effective bactericidal action .
- Antioxidant Properties : Research has shown that the compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is beneficial in developing therapeutic agents for diseases associated with oxidative damage .
- Cytotoxic Effects : Preliminary toxicity studies suggest that the compound has a favorable safety profile, with IC50 values indicating low cytotoxicity in various cell lines, making it a candidate for further pharmacological development .
Antimicrobial Evaluation
A study conducted on various hydrazone derivatives, including this compound, demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed:
- Bactericidal Activity : Effective against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like Apixaban. Its role in drug formulation highlights its significance in enhancing therapeutic efficacy while minimizing side effects .
Toxicity Studies
Research indicates that derivatives of this compound exhibit low cytotoxicity with IC50 values greater than 60 μM across several cancer cell lines. This suggests a potential for development into safer therapeutic agents with reduced side effects compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
